An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid
An In-depth Technical Guide to 5-Bromo-3-methylthiophene-2-carboxylic acid
This technical guide provides a comprehensive overview of 5-Bromo-3-methylthiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential applications based on the current scientific understanding of thiophene derivatives.
Chemical and Physical Properties
5-Bromo-3-methylthiophene-2-carboxylic acid is a substituted thiophene derivative. The presence of a bromine atom, a methyl group, and a carboxylic acid group on the thiophene ring imparts it with unique chemical reactivity and makes it a valuable building block for the synthesis of more complex molecules.[1]
Table 1: Chemical and Physical Properties of 5-Bromo-3-methylthiophene-2-carboxylic acid
| Property | Value | Source |
| CAS Number | 38239-45-1 | [1][2] |
| Molecular Formula | C₆H₅BrO₂S | [1][2] |
| Molecular Weight | 221.07 g/mol | [1][2] |
| Predicted Boiling Point | 321.1 ± 42.0 °C | [1] |
| Predicted pKa | 3.49 ± 0.10 | [2] |
| Storage Conditions | 2-8°C, sealed, dry, protected from light | [1][3] |
| Physical Form | Solid | [3] |
Synthesis and Experimental Protocols
Proposed Synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid
Caption: Proposed synthesis of 5-Bromo-3-methylthiophene-2-carboxylic acid.
Experimental Protocol (Proposed):
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Dissolution: Dissolve 3-methylthiophene-2-carboxylic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The molar ratio of the reactants should be carefully controlled to favor mono-bromination at the 5-position, which is activated by the sulfur atom and sterically accessible.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
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Purification: Collect the solid product by filtration, wash it with water to remove any remaining acid, and then recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-Bromo-3-methylthiophene-2-carboxylic acid.
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Drying: Dry the purified product under vacuum.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for 5-Bromo-3-methylthiophene-2-carboxylic acid is not available in the reviewed literature. However, based on the known spectral data of similar compounds and general spectroscopic principles, a predicted set of data can be proposed.
Table 2: Predicted Spectroscopic Data for 5-Bromo-3-methylthiophene-2-carboxylic acid
| Technique | Predicted Data |
| ¹H NMR | Singlet for the C4-H proton (around 7.0-7.5 ppm), a singlet for the methyl protons (around 2.3-2.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (165-175 ppm), two quaternary thiophene carbons (C2, C3, and C5), one protonated thiophene carbon (C4), and one methyl carbon (around 15-20 ppm). The carbon attached to bromine (C5) would be expected in the range of 110-120 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (1680-1710), C-Br stretch (500-600), and characteristic thiophene ring vibrations. |
| Mass Spec (m/z) | A molecular ion peak at m/z 220/222 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom. |
Reactivity and Potential Applications
5-Bromo-3-methylthiophene-2-carboxylic acid is a versatile intermediate for organic synthesis.[1] The carboxylic acid and bromo functional groups are key to its reactivity, allowing for a variety of chemical modifications.
Caption: Reactivity of 5-Bromo-3-methylthiophene-2-carboxylic acid.
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Pharmaceutical and Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The structural features of 5-Bromo-3-methylthiophene-2-carboxylic acid make it an attractive scaffold for the synthesis of novel therapeutic agents. The carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore structure-activity relationships.
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Materials Science: The electron-rich thiophene core of this molecule makes it a suitable building block for the synthesis of organic electronic materials.[1] Derivatives of this compound could be used to create conductive polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Biological Activity of Substituted Thiophene Carboxylic Acids
While specific biological studies on 5-Bromo-3-methylthiophene-2-carboxylic acid are not documented in the reviewed literature, the broader class of substituted thiophene carboxylic acids has been investigated for various therapeutic applications.
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Antibacterial Agents: Thiophene-based compounds have shown promise as antibacterial agents.[5] The synthesis of various thiophene derivatives has been a focus of research in the development of new antibiotics to combat drug-resistant bacteria.
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Anti-inflammatory Activity: Certain thiophene derivatives have been identified as potential anti-inflammatory agents, with some compounds showing inhibitory activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7]
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Anticancer Activity: The thiophene nucleus is present in several compounds with demonstrated anticancer activity.[6][8] Researchers continue to synthesize and evaluate novel thiophene derivatives for their potential as cancer therapeutics.
Conclusion
5-Bromo-3-methylthiophene-2-carboxylic acid is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and predictions from related structures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. 5-bromo-3-methylthiophene-2-carboxylicacid [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Bromo-3-methylthiophene-2-carboxylic acid | 38239-45-1 [sigmaaldrich.com]
- 4. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. books.rsc.org [books.rsc.org]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
